Potassium benzo[b]thiophene-2-yltrifluoroborate
Description
Historical Development of Organotrifluoroborates
The historical trajectory of organotrifluoroborate chemistry began in the 1960s as laboratory curiosities, with the first organotrifluoroborate salt being prepared through unconventional synthetic routes. The initial breakthrough came when researchers discovered methods for creating stable compounds containing trifluoromethyl-boron linkages, marking the foundation for what would become a revolutionary class of organoboron reagents. These early investigations established the fundamental stability characteristics that would later make organotrifluoroborates indispensable in synthetic chemistry.
The transformation of organotrifluoroborates from scientific curiosities to practical synthetic reagents occurred through the pioneering work of Vedejs and colleagues in 1995, who developed a convenient preparation method using potassium bifluoride. This methodological advancement represented a paradigm shift in organoboron chemistry, as it provided access to air-stable, crystalline reagents that could be handled under ambient conditions without the stringent moisture exclusion requirements of traditional organoboranes. The Vedejs protocol enabled the rapid conversion of virtually any organoboron compound with two labile substituents into the corresponding potassium organotrifluoroborate within minutes to hours.
The subsequent development of organotrifluoroborate chemistry accelerated rapidly following this breakthrough, with researchers exploring diverse synthetic approaches including Grignard reagent transformations, lithium-halogen exchange reactions, and direct metalation procedures. The establishment of rhodium-catalyzed hydroboration methods for alkyne substrates further expanded the scope of accessible organotrifluoroborate structures, providing stereoselective access to alkenyl derivatives with exceptional geometric control. These methodological advances collectively established organotrifluoroborates as a mature class of synthetic reagents with applications spanning from simple cross-coupling reactions to complex total synthesis endeavors.
Chemical Classification and Nomenclature
Potassium benzo[b]thiophene-2-yltrifluoroborate belongs to the broader classification of organoboron compounds, specifically within the subset of organotrifluoroborates that contain an anionic boron center coordinated to three fluorine atoms and one organic substituent. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as potassium 1-benzothiophen-2-yl(trifluoro)borate(1-), which accurately describes the ionic nature of the species and the connectivity of the organic fragment to the boron center. Alternative nomenclature systems employed in chemical databases include potassium 2-benzothiophenetrifluoroborate and potassium benzothiophene-2-trifluoroborate, reflecting different approaches to naming the benzothiophene substituent.
The structural classification of this compound encompasses multiple chemical families, positioning it as both a heterocyclic aromatic compound due to its benzothiophene core and an organometallic species through its boron-carbon bond. The benzothiophene moiety classifies the compound within the thiophene family of heterocycles, characterized by a five-membered sulfur-containing ring fused to a benzene ring. This dual classification creates unique opportunities for the compound to participate in both traditional aromatic substitution chemistry and modern cross-coupling methodologies that rely on the organometallic character of the boron-carbon bond.
The trifluoroborate functional group represents a distinct class of organoboron compounds that differ fundamentally from boronic acids and boronate esters in their electronic structure and reactivity patterns. These compounds exist as tetracoordinated anionic species, contrasting with the tricoordinated neutral species characteristic of boronic acids and their derivatives. The tetrahedral geometry around boron imparts unique stability characteristics and eliminates the Lewis acidic behavior exhibited by conventional organoboron reagents, resulting in enhanced functional group tolerance and improved storage stability.
Structural Features of this compound
The molecular architecture of this compound exhibits a distinctive combination of planar aromatic character in the benzothiophene fragment and tetrahedral geometry at the boron center. The benzothiophene core adopts a planar configuration with the sulfur atom positioned at the fusion point between the five-membered thiophene ring and the six-membered benzene ring. The boron atom attachment occurs at the 2-position of the benzothiophene system, corresponding to the position adjacent to the sulfur atom in the thiophene ring, which provides optimal electronic communication between the aromatic system and the boron center.
The trifluoroborate group demonstrates tetrahedral coordination geometry with three equivalent boron-fluorine bonds and one boron-carbon bond connecting to the benzothiophene system. This structural arrangement creates a formally anionic boron center that requires charge balance through the potassium cation, resulting in an ionic compound with distinct crystal packing characteristics. The boron-fluorine bonds exhibit predominantly ionic character due to the high electronegativity difference between boron and fluorine, while the boron-carbon bond maintains significant covalent character that enables the compound to function as an effective nucleophilic coupling partner.
The spatial arrangement of the molecular components influences both the solid-state properties and solution behavior of the compound. Crystal structure analysis reveals that the benzothiophene rings can engage in π-π stacking interactions, contributing to the crystalline stability of the material. The potassium cations occupy specific positions within the crystal lattice, coordinated by both the trifluoroborate anions and potentially by aromatic systems through cation-π interactions. These structural features collectively contribute to the compound's exceptional stability and handling characteristics compared to other organoboron reagents.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5BF3KS | |
| Molecular Weight | 240.09 g/mol | |
| Chemical Abstracts Service Number | 661465-45-8 | |
| Melting Point Range | 260-320°C | |
| Crystal System | Not specified |
Physical Properties and Stability Characteristics
This compound exhibits exceptional physical and chemical stability characteristics that distinguish it from conventional organoboron reagents. The compound appears as a crystalline powder with excellent thermal stability, demonstrating a melting point range of 260-320°C, which significantly exceeds the decomposition temperatures of many boronic acids and boronate esters. This thermal stability enables the compound to withstand elevated reaction temperatures without decomposition, expanding its utility in high-temperature synthetic transformations.
The air and moisture stability of the compound represents one of its most significant advantages over traditional organoboron reagents. Unlike boronic acids, which can undergo dehydration to form boroxines, or organoboranes, which are highly sensitive to oxidation, this compound can be stored indefinitely under ambient conditions without special precautions. This stability stems from the tetrahedral coordination environment around boron, which eliminates vacant p-orbitals that would otherwise react with atmospheric moisture or oxygen. The ionic nature of the compound also contributes to its stability by minimizing the electrophilic character of the boron center.
Solubility characteristics of this compound reflect its ionic nature and the polarity of the trifluoroborate group. The compound demonstrates excellent solubility in polar protic solvents such as methanol and water, as well as in polar aprotic solvents including acetonitrile and dimethylformamide. This solubility profile contrasts markedly with the benzothiophene core alone, which exhibits limited water solubility due to its aromatic hydrophobic character. The high solubility in polar solvents facilitates purification procedures and enables the use of aqueous or mixed aqueous-organic reaction conditions that are often incompatible with hydrophobic organoboron reagents.
The chemical stability of the compound extends to its resistance to protodeboronation, a common decomposition pathway for organoboron compounds under protic conditions. This enhanced stability allows for the use of nearly stoichiometric quantities of the reagent in cross-coupling reactions, improving both the efficiency and cost-effectiveness of synthetic transformations. The compound also demonstrates remarkable functional group tolerance, remaining stable in the presence of acids, bases, oxidizing agents, and nucleophiles that would typically cause decomposition of less stable organoboron species.
Comparison with Other Organotrifluoroborate Compounds
This compound shares fundamental structural and reactivity characteristics with other members of the organotrifluoroborate family while exhibiting unique properties derived from its specific aromatic substitution pattern. Comparative analysis with simpler organotrifluoroborates such as potassium vinyltrifluoroborate and potassium phenyltrifluoroborate reveals both commonalities and distinctions that influence their respective synthetic applications. All organotrifluoroborates demonstrate superior stability compared to their boronic acid counterparts, existing as discrete monomeric species rather than forming oligomeric structures through intermolecular hydrogen bonding or condensation reactions.
The electronic characteristics of this compound differ significantly from purely aromatic organotrifluoroborates due to the electron-rich nature of the sulfur-containing heterocycle. The benzothiophene system exhibits enhanced electron density compared to simple phenyl derivatives, influencing both the reactivity and selectivity in cross-coupling reactions. This electronic difference becomes particularly important in palladium-catalyzed processes where the rate of oxidative addition and transmetalation steps can be influenced by the electronic properties of the organic fragment.
Structural comparisons with related heterocyclic organotrifluoroborates, such as potassium pyridine-3-trifluoroborate and potassium pyrazole-trifluoroborate, highlight the diversity within this compound class. The benzothiophene derivative demonstrates superior thermal stability compared to many nitrogen-containing heterocyclic analogs, likely due to the reduced basicity of the sulfur heteroatom compared to nitrogen. This stability difference enables the use of more forcing reaction conditions when necessary and provides greater operational convenience in synthetic applications.
The reactivity profile of this compound in cross-coupling reactions demonstrates both similarities and distinctions compared to other organotrifluoroborates. Like other members of this compound class, it undergoes facile transmetalation with palladium complexes under appropriate conditions, but the specific electronic characteristics of the benzothiophene system can influence reaction rates and selectivity patterns. The compound's behavior in β-arylation reactions represents a particularly notable application where the heterocyclic nature of the substrate plays a crucial role in determining regioselectivity and reaction efficiency.
| Compound Class | Thermal Stability | Air Stability | Solubility Profile | Cross-Coupling Efficiency |
|---|---|---|---|---|
| This compound | 260-320°C | Excellent | Polar solvents | High |
| Potassium phenyltrifluoroborate | >250°C | Excellent | Polar solvents | High |
| Potassium vinyltrifluoroborate | Room temperature stable | Excellent | Polar solvents | High |
| Potassium allyltrifluoroborate | Room temperature stable | Excellent | Polar solvents | Moderate |
| Potassium pyridine-3-trifluoroborate | ~200°C | Good | Polar solvents | High |
Properties
IUPAC Name |
potassium;1-benzothiophen-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVKIMBMAAMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2S1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670219 | |
| Record name | Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661465-45-8 | |
| Record name | Borate(1-), benzo[b]thien-2-yltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661465-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (1-benzothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 661465-45-8 | |
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Preparation Methods
Method Overview
The most prominent method for synthesizing benzo[b]thiophene derivatives, including potassium benzo[b]thiophene-2-yltrifluoroborate, involves electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. This approach utilizes a stable, commercially available electrophilic sulfur source, dimethyl(thiodimethyl)sulfonium tetrafluoroborate , as the key reagent.
Reaction Mechanism and Conditions
- The electrophilic sulfur species reacts with o-alkynyl thioanisoles, facilitating cyclization to form the benzo[b]thiophene core.
- The reaction proceeds efficiently at room temperature, with dichloromethane (DCM) as the solvent.
- An excess of the electrophilic sulfur reagent (2 equivalents) ensures high conversion rates.
- The reaction duration typically spans 24 hours to achieve yields approaching 99%.
Preparation of Precursors
- The starting materials are o-alkynyl thioanisoles, which are synthesized via standard Sonogashira coupling or similar cross-coupling reactions involving halogenated aromatic compounds and terminal alkynes.
Data Table: Electrophilic Cyclization Conditions
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | |
| Solvent | Dichloromethane | |
| Temperature | Room temperature | |
| Reaction time | 24 hours | |
| Excess reagent | 2 equivalents |
Hydrolysis of Organotrifluoroborates to this compound
Hydrolysis Method
Post-cyclization, the formation of the trifluoroborate salt involves hydrolyzing the corresponding boronic acid intermediate. This process is achieved through mild conditions using water and silica gel as fluorophiles, facilitating efficient conversion with high yields.
Procedure Details
- The boronic acid or boronate ester is treated with silica gel and water.
- The mixture is stirred at ambient temperature, with reaction times varying from 1 to 24 hours depending on the substrate.
- The optimal solvent is water, which enhances solubility and reaction rate.
- The hydrolysis yields the potassium salt of the benzo[b]thiophene-2-yltrifluoroborate with yields often exceeding 80%.
Data Table: Hydrolysis Conditions and Yields
| Entry | Substrate | Reaction Time (h) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Benzothiophene-2-yltrifluoroborate | 24 | 88 | |
| 2 | Heteroaryl derivatives | 1-24 | 53-81 |
Notes
- The hydrolysis process is compatible with heteroaryl systems such as thiophenyl, pyridinyl, and indolyl derivatives.
- The process is scalable and employs inexpensive, environmentally benign reagents.
Alternative Synthetic Routes
While electrophilic sulfur-mediated cyclization remains the primary method, alternative approaches include:
- Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated benzo[b]thiophenes and potassium trifluoroborates. This method requires pre-formed halogenated benzo[b]thiophene intermediates and palladium catalysis.
- Direct trifluoroborate formation via transmetallation reactions involving boronic acids and potassium bifluoride (KHF2), under mild conditions, to generate the desired trifluoroborate salts directly.
Summary of Key Data and Findings
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Electrophilic sulfur cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, o-alkynyl thioanisoles | Room temperature, DCM, 24 h | Up to 99% | High yield, mild conditions, broad substrate scope |
| Hydrolysis of boronic acids | Water, silica gel | Ambient temperature, 1-24 h | 53-88% | Environmentally friendly, scalable |
Scientific Research Applications
Chemical Synthesis Applications
1.1 Hydrolysis Reactions
Potassium benzo[b]thiophene-2-yltrifluoroborate can undergo hydrolysis to yield the corresponding boronic acids, which are valuable intermediates in organic synthesis. Research indicates that using silica gel and water as solvents facilitates efficient hydrolysis. In studies, this compound reacted with water to produce the desired boronic acid in a complete reaction time of approximately 3 hours . This method is advantageous due to the enhanced solubility of the compound in water compared to other solvents.
1.2 Cross-Coupling Reactions
The compound is also utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner with various aryl and heteroaryl halides. These reactions have been shown to proceed smoothly, yielding products with high efficiency. For instance, this compound demonstrated effective coupling with 4-chlorobenzonitrile, achieving yields of up to 82% . This highlights its utility in forming complex molecular architectures.
1.3 Nitrosation and Other Transformations
In addition to hydrolysis and cross-coupling, this compound can undergo nitrosation reactions. A study reported a mild method for the ipso-nitrosation of organotrifluoroborates, including this compound, leading to various nitrogen-containing products with good yields . Such transformations expand the range of functional groups that can be introduced into organic molecules.
Biological Applications
2.1 Antioxidant Properties
Research into derivatives of benzo[b]thiophene has revealed significant biological activities, including antioxidant properties. Compounds containing the benzo[b]thiophene nucleus have been shown to inhibit free radical-induced lipid oxidation effectively . This suggests potential applications in developing antioxidant agents for pharmaceutical or nutraceutical use.
2.2 Medicinal Chemistry
The structural framework of this compound positions it as a candidate for drug discovery efforts. Its derivatives have been studied for their biological activities, including anti-inflammatory effects and potential roles as allosteric enhancers for various receptors . The ability to modify this compound through various chemical reactions allows for the exploration of new therapeutic agents.
Material Science Applications
3.1 Conductivity-Based Sensors
The unique electronic properties of thiophene derivatives have led to their application in material science, particularly in developing conductivity-based sensors. The incorporation of this compound into sensor designs may enhance sensitivity and selectivity toward specific analytes due to its conductive nature .
Summary Table of Applications
| Application Area | Description | Yield/Effectiveness |
|---|---|---|
| Hydrolysis | Conversion to boronic acids using silica gel and water | Complete in ~3 hours |
| Cross-Coupling | Coupling with aryl halides in Suzuki-Miyaura reactions | Up to 82% yield |
| Nitrosation | Formation of nitrogen-containing products through ipso-nitrosation | Good overall yields |
| Antioxidant Properties | Inhibition of lipid oxidation; potential use as an antioxidant agent | Inhibition rates: 19-30% |
| Medicinal Chemistry | Potential therapeutic applications as allosteric enhancers and anti-inflammatory agents | Varied biological effects |
| Material Science | Use in conductivity-based sensors due to unique electronic properties | Enhanced sensitivity |
Mechanism of Action
The mechanism by which potassium benzo[b]thiophene-2-yltrifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The palladium catalyst facilitates the transfer of the benzo[b]thiophene group to the target molecule, resulting in the desired product .
Comparison with Similar Compounds
Structural Analogues
Benzothiophene vs. Benzofuran Derivatives
- Potassium benzofuran-2-yltrifluoroborate (hypothetical CAS: N/A) replaces the sulfur atom in benzothiophene with oxygen.
- Potassium trifluoro(4-methylthiophen-2-yl)borate (CAS: N/A) features a simpler thiophene ring without the fused benzene system, offering reduced steric hindrance and faster coupling kinetics .
Functionalized Aryl Trifluoroborates
- Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1, C₈H₉BF₃KO) introduces a hydrophilic hydroxyethyl group, enhancing solubility in polar solvents for applications in polymer chemistry .
- Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4, C₇H₆BF₃KN₃) contains an azide functional group, enabling click chemistry for bioconjugation and drug discovery .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Features | Applications |
|---|---|---|---|---|---|---|
| Potassium benzo[b]thiophene-2-yltrifluoroborate | 661465-45-8 | C₈H₅BF₃SK | 240.096 | 260–320 | Benzothiophene group, Irritant (Xi) | Pharmaceuticals, Suzuki couplings |
| Potassium benzofuran-2-yltrifluoroborate | N/A | C₈H₅BF₃KO | ~238.03 | N/A | Benzofuran group | Organic synthesis, OLED materials |
| Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate | 1015082-81-1 | C₈H₉BF₃KO | 240.06 | N/A | Hydrophilic substituent | Polymer chemistry, drug delivery |
| Potassium 2-(azidomethyl)phenyltrifluoroborate | 898544-48-4 | C₇H₆BF₃KN₃ | 257.05 | N/A | Azide functional group | Bioconjugation, click chemistry |
Electronic and Steric Effects
- The benzothiophene group in the target compound provides electron-rich aromaticity due to sulfur’s polarizability, enhancing its nucleophilicity in cross-coupling reactions compared to benzofuran derivatives .
- Steric hindrance from the fused benzene ring in benzothiophene may reduce coupling efficiency with bulky substrates compared to simpler thiophenyl trifluoroborates .
Functional Group Influence
- Hydroxyethyl substituents (e.g., in C₈H₉BF₃KO) improve water solubility, making these reagents suitable for aqueous-phase reactions .
- Azidomethyl groups (e.g., in C₇H₆BF₃KN₃) enable rapid Huisgen cycloaddition with alkynes, expanding utility in medicinal chemistry .
Pharmaceutical Relevance
- Benzothiophene derivatives are critical in drug design (e.g., raloxifene analogs ), where the sulfur atom enhances metabolic stability compared to oxygen-containing analogues .
Stability and Handling
Biological Activity
Potassium benzo[b]thiophene-2-yltrifluoroborate is a compound of interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : CHBFKS
- Molecular Weight : 240.09 g/mol
- Functional Group : Trifluoroborate, which enhances its reactivity and potential bioactivity.
Biological Activities
This compound belongs to a class of compounds known for their diverse biological activities. The benzo[b]thiophene core structure is associated with various therapeutic effects:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. For instance, acylhydrazones derived from benzo[b]thiophene demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains .
- Anticancer Properties :
- Anti-inflammatory Effects :
- Other Pharmacological Activities :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Oxidative Stress Reduction : Acting as an antioxidant to reduce oxidative damage in cells.
Case Studies
Several case studies have illustrated the biological efficacy of benzo[b]thiophene derivatives:
- Study on Antimicrobial Activity :
- Anticancer Research :
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
